4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid;hydrochloride
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Description
4-Dimethylaminobutyric acid hydrochloride is a pharmaceutical intermediate and is commonly used in solution-phase peptide synthesis . It’s an essential part of the structure of anti-tumor drugs afatinib and neratinib .
Synthesis Analysis
While specific synthesis methods for “4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid;hydrochloride” are not available, similar compounds like 4-(Dimethylamino)butyric acid hydrochloride are commonly used in solution-phase peptide synthesis .Molecular Structure Analysis
The molecular structure of a similar compound, 4-(Dimethylamino)butyric acid hydrochloride, has a molecular formula of C6H14ClNO2 and a monoisotopic mass of 167.071304 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(Dimethylamino)butyric acid hydrochloride, are described as a white granular crystalline powder .Scientific Research Applications
Synthetic Chemistry and Structural Diversification
The generation of a structurally diverse library of compounds through alkylation and ring closure reactions uses related chemical structures as starting materials. For instance, compounds derived from thiophene and dimethylamino groups have been utilized to produce a wide range of chemical entities, including dithiocarbamates, thioethers, and various cyclic compounds through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and other nucleophiles. These methodologies underscore the utility of dimethylamino and thiophene derivatives in synthetic chemistry for generating new molecules with potentially useful biological or physical properties (Roman, 2013).
Catalysis
Derivatives of dimethylamino groups, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, have been explored as recyclable catalysts for acylation reactions. This research highlights the role of dimethylamino derivatives in facilitating chemical transformations, particularly in enhancing the efficiency and sustainability of acylation processes, which are fundamental in the synthesis of a variety of organic compounds (Liu et al., 2014).
Material Science and Supramolecular Chemistry
The study of non-covalent bonded supramolecular architectures based on 4-dimethylaminopyridine and organic acids demonstrates the importance of weak interactions in the construction of complex structures. These interactions facilitate the formation of multidimensional frameworks with potential applications in material science, catalysis, and drug delivery systems. The exploration of these non-covalent interactions underscores the relevance of dimethylamino derivatives in the design and synthesis of new materials with specific functionalities (Zhang et al., 2015).
Bioconjugation and Synthetic Methodology
Research into the mechanism of amide formation by carbodiimide in aqueous media provides valuable insights into bioconjugation strategies, a critical aspect of drug design and synthesis of biomolecules. Understanding how dimethylamino-containing compounds react under specific conditions can inform the development of new synthetic routes for bioconjugates, potentially improving the efficiency and selectivity of these processes (Nakajima & Ikada, 1995).
properties
IUPAC Name |
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14;/h3-5,10H,6H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMTWFFNYSSBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2CC(SC2=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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